molecular formula C7H11ClN2 B11919724 3,5-Dimethylpyridin-4-amine hydrochloride

3,5-Dimethylpyridin-4-amine hydrochloride

Cat. No.: B11919724
M. Wt: 158.63 g/mol
InChI Key: JFXWHQVYHSYTMS-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridin-4-amine hydrochloride is a chemical compound with the molecular formula C7H10N2·HCl. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 5th positions and an amine group at the 4th position. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylpyridin-4-amine hydrochloride typically involves the amination of 3,5-dimethylpyridine with an appropriate amine source. One common method is the reaction of 3,5-dimethylpyridine with ammonia or a primary amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpyridin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethylpyridin-4-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylpyridin-4-amine hydrochloride involves its role as a nucleophilic catalyst. In esterification reactions, for example, it forms an ion pair with acetic anhydride, facilitating the nucleophilic attack of alcohol on the acetylpyridinium ion. This leads to the formation of esters and regeneration of the catalyst . The compound’s basicity and nucleophilicity are key factors in its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylpyridin-4-amine hydrochloride is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions in chemical reactions. This structural variation can lead to different catalytic efficiencies and selectivities compared to other similar compounds .

Properties

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

3,5-dimethylpyridin-4-amine;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c1-5-3-9-4-6(2)7(5)8;/h3-4H,1-2H3,(H2,8,9);1H

InChI Key

JFXWHQVYHSYTMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1N)C.Cl

Origin of Product

United States

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